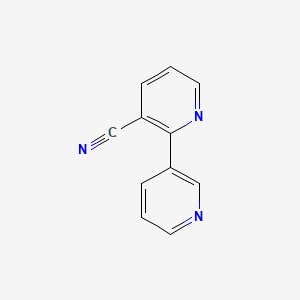

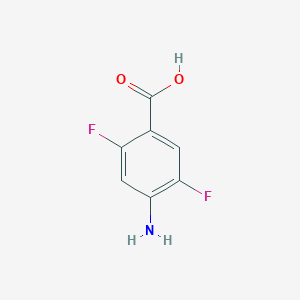

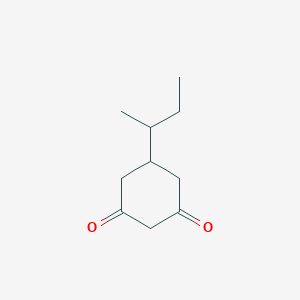

![molecular formula C8H6BrNS B1288503 2-溴-4-甲基苯并[D]噻唑 CAS No. 73443-76-2](/img/structure/B1288503.png)

2-溴-4-甲基苯并[D]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

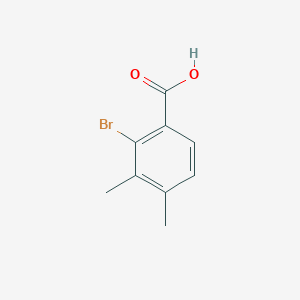

2-Bromo-4-methylbenzo[d]thiazole is a compound that belongs to the family of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The bromo- and methyl- substituents on the benzene ring influence the electronic and steric properties of the molecule, which can be important for its reactivity and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the use of bromination reactions to introduce bromo substituents into the compound. For example, the synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole is achieved through a one-pot reaction using thionyl bromide, which suggests that similar bromination methods could be applicable for the synthesis of 2-Bromo-4-methylbenzo[d]thiazole . Additionally, the use of dibromo difluoropropanone as a synthon in the preparation of bromodifluoromethyl thiazoles indicates the versatility of bromine-containing synthons in thiazole chemistry .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of non-covalent interactions, which can significantly influence the crystal packing and stability of the compound. For instance, the study of 6-bromobenzo[d]thiazol-2-amine with carboxylic acid derivatives highlights the importance of hydrogen bonding in the formation of supramolecular structures . Similarly, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole reveals interactions such as Br...N and S...O contacts, which are likely to be present in 2-Bromo-4-methylbenzo[d]thiazole as well .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, the selective aromatic nucleophilic substitution of bromine atoms in 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) by nitrogen nucleophiles and the effectiveness of Suzuki–Miyaura cross-coupling reactions for the formation of arylated derivatives are reported . These reactions are relevant for the functionalization of 2-Bromo-4-methylbenzo[d]thiazole, potentially allowing for the introduction of various substituents and the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure and substituents. The presence of bromine and methyl groups in 2-Bromo-4-methylbenzo[d]thiazole is expected to affect its boiling point, melting point, solubility, and reactivity. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions and stability of the compound . Additionally, the electronic properties, such as the distribution of electron density and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be inferred from quantum chemical analyses of similar structures .

科学研究应用

抗菌活性

噻唑衍生物,包括2-溴-4-甲基苯并[D]噻唑,已被研究作为潜在的抗菌剂。它们的结构允许与细菌细胞成分相互作用,从而抑制细菌生长。 该化合物可用于开发新型抗生素,特别是在抗生素耐药性不断上升的情况下 .

抗癌特性

研究表明,噻唑化合物可以表现出抗肿瘤和细胞毒活性,2-溴-4-甲基苯并[D]噻唑可能参与合成可以诱导癌细胞凋亡或抑制细胞增殖的化合物,使其成为抗癌药物开发的候选药物 .

抗炎用途

噻唑衍生物的抗炎特性使其适用于开发抗炎药物,2-溴-4-甲基苯并[D]噻唑可以作为合成药物的前体,这些药物可以减少各种疾病的炎症和相关症状 .

止痛应用

噻唑以具有镇痛活性而闻名。 因此,2-溴-4-甲基苯并[D]噻唑可用于创建止痛药物,通过作用于中枢神经系统或外周疼痛通路来实现 .

抗病毒和抗逆转录病毒作用

一些噻唑衍生物已显示出作为抗病毒和抗逆转录病毒剂的潜力,2-溴-4-甲基苯并[D]噻唑可用于合成靶向各种病毒感染(包括HIV)的药物,通过干扰病毒复制或蛋白质合成来实现 .

神经保护应用

噻唑化合物与神经保护作用有关,这可能有利于治疗神经退行性疾病,2-溴-4-甲基苯并[D]噻唑可能有助于开发保护神经元健康或增强神经再生的药物 .

农业化学品

在农业领域,噻唑衍生物可用于制造杀菌剂和杀虫剂,2-溴-4-甲基苯并[D]噻唑可作为保护作物免受真菌感染和害虫侵害的化合物的基础分子 .

工业应用

噻唑由于其独特的化学性质,在各种工业应用中被使用,例如橡胶制造中的硫化促进剂以及染料生产中的中间体,2-溴-4-甲基苯并[D]噻唑可用于这些过程中以提高产品质量和效率 .

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the normal functioning of cells .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects depending on their specific biological activity .

安全和危害

未来方向

Thiazoles, including “2-Bromo-4-methylbenzo[D]thiazole”, are considered significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are used in the cure of cancer and are present in several drugs . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

属性

IUPAC Name |

2-bromo-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBIDZHRJCRSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608810 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73443-76-2 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

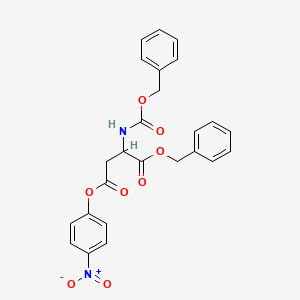

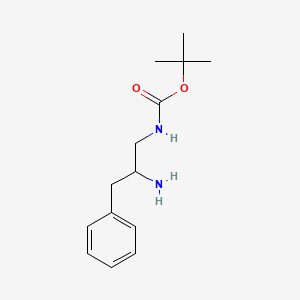

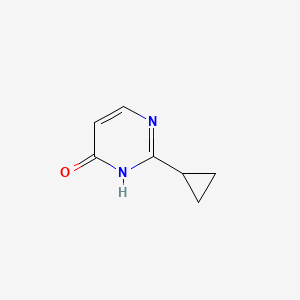

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)